5-Chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
CAS No.: 2168039-48-1
Cat. No.: VC5199151
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168039-48-1 |
|---|---|
| Molecular Formula | C9H10ClNO3 |
| Molecular Weight | 215.63 |
| IUPAC Name | 5-chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H10ClNO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13) |
| Standard InChI Key | RNMVBEOZFLRMCK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=C1Cl)C)OC)C(=O)O |
Introduction
5-Chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyridine derivative family. This compound is characterized by its pyridine ring substituted with chlorine, methoxy, and methyl groups, along with a carboxylic acid functional group. Its unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research due to potential applications in drug design and material science.
Synthesis
The synthesis of 5-chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid typically involves multi-step reactions starting from appropriately substituted pyridine precursors. A general synthetic route may include:
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Halogenation: Introduction of the chlorine atom at position 5 using reagents like thionyl chloride or N-chlorosuccinimide.
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Methoxylation: Substitution of a hydroxyl group with a methoxy group via methylation using dimethyl sulfate or methyl iodide.
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Carboxylation: Introduction of the carboxylic acid group through oxidation or Grignard reaction intermediates.
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Methylation: Addition of methyl groups at positions 4 and 6 using Friedel-Crafts alkylation or related methods.
Applications
The compound's structural versatility makes it an attractive candidate for various applications:
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Pharmaceutical Research: The pyridine ring is a common scaffold in drug development due to its ability to interact with biological targets.
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Agrochemicals: Potential use as an intermediate in the synthesis of herbicides or fungicides.
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Material Science: The functional groups allow for derivatization, enabling use in advanced materials or as ligands in coordination chemistry.
Analytical Characterization
Characterization of this compound can be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): Confirms the positions of substituents on the pyridine ring.
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Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like carboxylic acid (-COOH) through characteristic absorption bands.
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X-Ray Crystallography: Provides detailed insights into molecular geometry and intermolecular interactions.
Challenges and Future Directions
While the compound holds promise in various fields, challenges include:
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Limited availability of detailed experimental data on its properties and reactivity.
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Need for comprehensive studies on its toxicity and environmental impact.
Future research could focus on:
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Exploring its derivatives for enhanced biological activity.
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Investigating its role as a ligand in catalysis or material science applications.
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Developing green synthesis methods to improve yield and reduce environmental impact.
This article provides an authoritative overview of 5-chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid based on available chemical knowledge while identifying areas for further exploration.
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